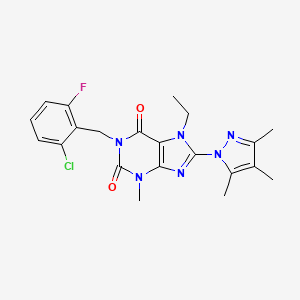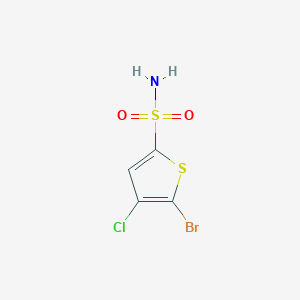![molecular formula C13H22N2O5 B2959292 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid CAS No. 876624-49-6](/img/structure/B2959292.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid is a compound with a complex structure, which includes a seven-membered ring containing nitrogen, an amide linkage, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid typically involves multiple steps, including the formation of the azepane ring, protection and deprotection of functional groups, and subsequent acylation. Common synthetic routes include:
Formation of the azepane ring by cyclization reactions.
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
Introduction of the carboxylic acid group through acylation reactions, often using reagents like acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route for yield and purity, scaling up reactions, and ensuring environmentally friendly and cost-effective processes. This could include continuous flow reactions and the use of green solvents.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen-containing azepane ring, resulting in the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: : The Boc-protected amino group can be deprotected and then undergo various substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, mCPBA.
Reducing agents: : LiAlH4, NaBH4.
Deprotection conditions: : Acidic conditions (e.g., TFA) for Boc group removal.
Major Products
Oxidation products such as N-oxides.
Reduction products such as secondary alcohols.
Substitution products depending on the electrophile used (e.g., alkylated amines).
Applications De Recherche Scientifique
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid has diverse applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: : Studied for its potential activity in biological systems, possibly as an enzyme inhibitor or a substrate for specific biochemical pathways.
Medicine: : Potential use in the development of pharmaceuticals due to its structural complexity and functional groups.
Industry: : Applications in the production of fine chemicals and as a building block in synthetic organic chemistry.
Mécanisme D'action
The mechanism by which 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to potentially inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparaison Avec Des Composés Similaires
2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid can be compared to similar compounds, such as:
Beta-lactams: : Structurally similar due to the presence of nitrogen in a ring system, but differ in ring size and functional groups.
Amino acids: : Share carboxylic acid and amine functionalities, but differ in the overall structure and complexity.
Azepane derivatives: : Similar core structure but may vary in functional groups and substitutions.
This compound's uniqueness lies in the combination of the azepane ring with a Boc-protected amine and carboxylic acid group, making it versatile in synthetic applications and research.
Is there anything else you'd like to know about this fascinating molecule?
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSORAZQPYNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)



![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)


![N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2959224.png)


![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)
![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)
![N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959232.png)
